molecular formula C17H23NO4 B13900654 O1-Tert-butyl O3-methyl trans-4-phenylpyrrolidine-1,3-dicarboxylate

O1-Tert-butyl O3-methyl trans-4-phenylpyrrolidine-1,3-dicarboxylate

Cat. No.: B13900654
M. Wt: 305.4 g/mol
InChI Key: BMPNIBUCKQODHV-KGLIPLIRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

O1-Tert-butyl O3-methyl trans-4-phenylpyrrolidine-1,3-dicarboxylate is a chemical compound with a complex structure that includes a pyrrolidine ring substituted with tert-butyl and methyl ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O1-Tert-butyl O3-methyl trans-4-phenylpyrrolidine-1,3-dicarboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of tert-butyl and methyl esters in the presence of a base to facilitate the formation of the pyrrolidine ring. The reaction conditions often include specific temperatures and solvents to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize yield and purity while minimizing waste and energy consumption. The use of advanced analytical techniques ensures that the product meets stringent quality standards required for its various applications .

Chemical Reactions Analysis

Types of Reactions

O1-Tert-butyl O3-methyl trans-4-phenylpyrrolidine-1,3-dicarboxylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halides, amines

    Electrophiles: Alkyl halides, acyl chlorides

The reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

O1-Tert-butyl O3-methyl trans-4-phenylpyrrolidine-1,3-dicarboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of O1-Tert-butyl O3-methyl trans-4-phenylpyrrolidine-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism depends on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

O1-Tert-butyl O3-methyl trans-4-phenylpyrrolidine-1,3-dicarboxylate is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C17H23NO4

Molecular Weight

305.4 g/mol

IUPAC Name

1-O-tert-butyl 3-O-methyl (3R,4S)-4-phenylpyrrolidine-1,3-dicarboxylate

InChI

InChI=1S/C17H23NO4/c1-17(2,3)22-16(20)18-10-13(12-8-6-5-7-9-12)14(11-18)15(19)21-4/h5-9,13-14H,10-11H2,1-4H3/t13-,14+/m1/s1

InChI Key

BMPNIBUCKQODHV-KGLIPLIRSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)C(=O)OC)C2=CC=CC=C2

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)C(=O)OC)C2=CC=CC=C2

Origin of Product

United States

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